

# "3-Bromo-2,4-dichlorotoluene" chemical structure and nomenclature

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## Compound of Interest

Compound Name: 3-Bromo-2,4-dichlorotoluene

Cat. No.: B1273145

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## A Comprehensive Technical Guide to 3-Bromo-2,4-dichlorotoluene

An In-depth Analysis for Chemical Research and Development Professionals

## Abstract

This technical guide provides a detailed examination of **3-Bromo-2,4-dichlorotoluene**, a polyhalogenated aromatic compound of significant interest in synthetic organic chemistry. As a versatile intermediate, its unique substitution pattern offers a platform for regioselective functionalization, making it a valuable building block in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document covers its nomenclature, chemical structure, physicochemical properties, established synthetic protocols, reactivity, and critical safety considerations, serving as an essential resource for researchers and scientists.

## Nomenclature and Chemical Structure

**3-Bromo-2,4-dichlorotoluene** is a substituted toluene molecule, meaning it is a benzene ring bonded to a methyl group, with additional halogen substituents. The nomenclature is determined by identifying the parent molecule (toluene) and numbering the ring carbons starting from the methyl group as position 1. The substituents are then named and numbered to give the lowest possible locants.

- IUPAC Name: 3-Bromo-2,4-dichloro-1-methylbenzene
- Common Name: **3-Bromo-2,4-dichlorotoluene**
- CAS Number: 206559-41-3
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>BrCl<sub>2</sub>
- InChI Key: DBWPADILUQENLH-UHFFFAOYSA-N

The structure consists of a central benzene ring. A methyl group is at position 1. Chlorine atoms are bonded to positions 2 and 4, and a bromine atom is at position 3. This specific arrangement of electron-withdrawing halogen atoms and an electron-donating methyl group dictates the molecule's reactivity and electronic properties.

*Figure 1: Chemical Structure of **3-Bromo-2,4-dichlorotoluene***

## Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **3-Bromo-2,4-dichlorotoluene** are summarized below. These properties are critical for its handling, purification, and use in synthetic applications.

Property	Value	Source
CAS Number	206559-41-3	
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrCl <sub>2</sub>	
Molecular Weight	239.92 g/mol	
Purity (Typical)	≥95%	
GHS Hazard	Irritant	

## Spectroscopic Data (Predicted)

Vibrational spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful tools for confirming the structure of **3-Bromo-2,4-dichlorotoluene**.

- $^1\text{H}$  NMR: The aromatic region is expected to show signals between  $\delta$  7.0–7.8 ppm, with the precise chemical shifts influenced by the adjacent halogen atoms. The methyl group protons typically appear in the  $\delta$  2.3–2.5 ppm range.
- $^{13}\text{C}$  NMR: Aromatic carbon signals are predicted to fall within the  $\delta$  120–140 ppm range, with their positions dictated by the electronic effects of the bromo, chloro, and methyl substituents.

## Synthesis and Reactivity

### Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and common route for synthesizing **3-Bromo-2,4-dichlorotoluene** is through the electrophilic aromatic substitution (EAS) of 2,4-dichlorotoluene. This reaction leverages the directing effects of the substituents on the starting material to achieve high regioselectivity.

Causality of Experimental Design:

- Starting Material: 2,4-Dichlorotoluene is chosen because the existing substituents guide the incoming electrophile. The methyl group is an ortho-, para-director and activating, while the chloro groups are ortho-, para-directors but deactivating. The combined effect directs the incoming bromine atom to an available position. The C3 and C5 positions are meta to the methyl group, and ortho/para to the chloro groups. Steric hindrance at C5 from the adjacent chloro and methyl groups favors substitution at the C3 position.
- Electrophile Generation: Molecular bromine ( $\text{Br}_2$ ) itself is not a sufficiently strong electrophile to react with the deactivated dichlorotoluene ring. A Lewis acid catalyst, such as iron(III) bromide ( $\text{FeBr}_3$ ) or aluminum bromide ( $\text{AlBr}_3$ ), is required. The catalyst polarizes the  $\text{Br-Br}$  bond, generating a potent bromonium ion ( $\text{Br}^+$ ) source that readily attacks the aromatic ring.
- Reaction Control: The temperature must be carefully controlled to prevent side reactions, such as polybromination or isomerization.

*Figure 2: Synthetic Workflow for **3-Bromo-2,4-dichlorotoluene***

# Experimental Protocol: Bromination of 2,4-Dichlorotoluene

The following is a representative, self-validating protocol for the laboratory-scale synthesis.

- **Reactor Setup:** A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas trap (to neutralize HBr byproduct). The system is kept under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.
- **Charge Reagents:** Charge the flask with 2,4-dichlorotoluene and a catalytic amount of iron(III) bromide ( $\text{FeBr}_3$ ).
- **Bromine Addition:** Slowly add a stoichiometric equivalent of liquid bromine via the dropping funnel to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a consistent internal temperature.
- **Reaction Monitoring:** The reaction progress is monitored by TLC or GC-MS to confirm the consumption of the starting material. The reaction is typically stirred for several hours at a controlled temperature (e.g., room temperature or slightly elevated) until completion.
- **Workup and Quenching:** Upon completion, the reaction mixture is cooled and slowly quenched by adding a solution of sodium bisulfite or sodium thiosulfate to neutralize any unreacted bromine.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine
- **To cite this document:** BenchChem. ["3-Bromo-2,4-dichlorotoluene" chemical structure and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273145#3-bromo-2-4-dichlorotoluene-chemical-structure-and-nomenclature>

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